molecular formula C20H23N3O B2913153 N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396568-40-3

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2913153
CAS No.: 1396568-40-3
M. Wt: 321.424
InChI Key: DTJSCWBNASQHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a novel chemical entity of significant interest in medicinal chemistry and pharmacology research. This synthetic compound features a benzamide core strategically substituted with both a piperidine and a pyrrole heterocycle, a structural motif common in biologically active molecules. The incorporation of the pyrrole ring is of particular note, as this heterocycle is present in numerous natural products and approved drugs, and its physicochemical properties facilitate interaction with various biological receptors and enzymes . Similarly, N-(piperidine-4-yl)benzamide derivatives have been extensively investigated and demonstrated potent antitumor activities in scientific studies . The structural architecture of this compound suggests potential for a wide range of investigative applications. Its hybrid structure makes it a compelling candidate for screening in oncology research, particularly for exploring cell cycle inhibition and p53/p21-dependent pathways, mechanisms known to be modulated by related benzamide derivatives . Furthermore, the presence of the piperidine moiety indicates potential bioactivity in neurological and gastrointestinal research; compounds with similar substructures have been developed as potent colonic prokinetic agents targeting 5-HT4 receptors . Researchers can utilize this chemical tool to probe new mechanisms of action, develop structure-activity relationship (SAR) models, and identify novel therapeutic targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(21-12-2-5-15-22-13-3-1-4-14-22)18-8-10-19(11-9-18)23-16-6-7-17-23/h6-11,16-17H,1,3-4,12-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJSCWBNASQHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a piperidine derivative with a suitable alkyne precursor.

    Coupling with 4-(1H-pyrrol-1-yl)benzamide: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The benzamide and pyrrole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common for reducing the alkyne group.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzamide and pyrrole derivatives.

Scientific Research Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activity / Target Evidence Source
Target Compound 4-(1H-pyrrol-1-yl)benzamide Piperidine-linked alkyne spacer ~310 (estimated) Hypothesized: Dopamine D3 receptor? -
CJB 090 [NGB 2904 analog] 4-(pyridin-2-yl)benzamide Piperazine-linked butyl spacer Not provided D3 receptor antagonist; reduces cocaine reinforcement in primates
SCAP Antagonist () 4-substituted benzamide Piperidine-butyl with aryl groups Not provided Lipid metabolism regulation via SCAP
VU0155069 (CAY10593) Naphthamide-chlorobenzimidazolone Piperidine-propan-2-yl spacer 462.97 Unspecified (likely kinase or GPCR target)
4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[...])benzamide 4-(1H-pyrrol-1-yl)benzamide Spirocyclic oxa ring (7-oxaspiro[3.5]nonane) 310.4 Structural analog; no activity reported

Key Comparisons

Piperidine vs. Piperazine Moieties
  • The target compound’s piperidine group (6-membered ring with one nitrogen) contrasts with piperazine (6-membered ring with two nitrogens) in CJB 090 . Piperidine’s lower basicity may reduce off-target interactions compared to piperazine, which often enhances affinity for aminergic receptors (e.g., dopamine D3) due to stronger hydrogen bonding .
Alkyne Linker vs. Alkyl/Spacer Chains
  • This feature is shared with spirocyclic systems (e.g., 7-oxaspiro[3.5]nonane in ), which may enhance solubility due to the oxygen atom .
Benzamide Substituents
  • The 4-(1H-pyrrol-1-yl) group in the target compound is less lipophilic than CJB 090’s pyridin-2-yl or VU0155069’s naphthamide-chlorobenzimidazolone, suggesting better aqueous solubility . However, reduced lipophilicity might limit blood-brain barrier penetration compared to SCAP antagonists with chloro- or methoxy-substituted aryl groups .
Therapeutic Implications
  • Dopamine D3 Receptor Targeting : CJB 090’s piperazine-butyl chain and pyridinylbenzamide structure are critical for D3 antagonism . The target compound’s piperidine-alkyne linker may retain D3 affinity but with distinct pharmacokinetics.
  • SCAP Antagonists : The SCAP-targeting benzamides in feature bulky aryl-piperidine groups, highlighting the importance of steric bulk for lipid metabolism regulation—a property absent in the pyrrole-based target .

Biological Activity

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A piperidine moiety
  • A pyrrole ring
  • An alkyne functional group

This combination of features contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The piperidine component may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation : The alkyne functionality may enhance binding affinity to specific enzymes, potentially inhibiting their activity.

Further studies are needed to elucidate the precise mechanisms involved.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • A study on related N-(piperidine-4-yl)benzamide derivatives showed potent antitumor activity against HepG2 cells, with an IC50 value of 0.25 μM for one derivative .
    • The mechanism involved cell cycle arrest mediated by the p53/p21 pathway, suggesting that similar mechanisms could be explored for N-(4-(piperidin-1-yl)but-2-yn-1-y)-4-(1H-pyrrol-1-y)benzamide.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrole-containing benzamide derivatives have shown promising results against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
Pyrrole Benzamide Derivative 13.125Staphylococcus aureus
Pyrrole Benzamide Derivative 212.5Escherichia coli

These results indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to N-(4-(piperidin-1-yl)but-2-yn-1-y)-4-(1H-pyrrol-1-y)benzamide:

  • Antitumor Screening : A study focusing on a series of benzamide derivatives found that specific modifications could enhance antitumor activity, with some compounds inducing apoptosis in cancer cell lines .
  • Antimicrobial Efficacy : Research demonstrated that pyrrole derivatives exhibited lower MIC values against resistant bacterial strains compared to standard antibiotics like ciprofloxacin, highlighting their potential as new antimicrobial agents .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression, supporting further investigation into its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.